1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one
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Overview
Description
1-Methyl-3-oxa-1,8-diazaspiro[45]decan-2-one is a chemical compound with the molecular formula C8H14N2O2 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with an epoxide or a lactone. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- 8-(2-Phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Comparison: 1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications. For instance, the presence of the methyl group at the 1-position can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C8H14N2O2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C8H14N2O2/c1-10-7(11)12-6-8(10)2-4-9-5-3-8/h9H,2-6H2,1H3 |
InChI Key |
HZLXLCOSLHXKBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)OCC12CCNCC2 |
Origin of Product |
United States |
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